molecular formula C3H7ClN4 B1405761 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 23350-30-3

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No.: B1405761
CAS No.: 23350-30-3
M. Wt: 134.57 g/mol
InChI Key: PBIDYWHMJFILSZ-UHFFFAOYSA-N
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Description

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a white crystalline solid that is soluble in water and some organic solvents . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of 5-methyl-4H-1,2,4-triazol-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in biochemical pathways. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing the substrate from accessing it .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and solubility properties. This makes it particularly useful in certain chemical syntheses and industrial applications .

Properties

IUPAC Name

5-methyl-1H-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H3,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIDYWHMJFILSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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